molecular formula C14H17NO3 B067076 1-Benzoyl-2-methylpiperidine-2-carboxylic acid CAS No. 162648-37-5

1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Cat. No.: B067076
CAS No.: 162648-37-5
M. Wt: 247.29 g/mol
InChI Key: OFNWTLAASXRJGP-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methylpiperidine-2-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring substituted with a benzoyl group and a carboxylic acid group. This compound has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol .

Scientific Research Applications

1-Benzoyl-2-methylpiperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “1-Benzoyl-2-methylpiperidine-2-carboxylic acid” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

Preparation Methods

The synthesis of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzoyl chloride, and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Synthetic Route: The piperidine ring is first reacted with benzoyl chloride to introduce the benzoyl group. This intermediate is then treated with methyl chloroformate to introduce the carboxylic acid group at the 2-position of the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Benzoyl-2-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and carboxylic acid group play crucial roles in binding to target proteins or enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1-Benzoyl-2-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzoylpiperidine-2-carboxylic acid: Lacks the methyl group at the 2-position, resulting in different chemical properties and reactivity.

    2-Methylpiperidine-2-carboxylic acid: Lacks the benzoyl group, affecting its binding affinity and biological activity.

    1-Benzoyl-2-methylpiperidine: Lacks the carboxylic acid group, impacting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzoyl-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(13(17)18)9-5-6-10-15(14)12(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWTLAASXRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-37-5
Record name 1-benzoyl-2-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate (6.49 g, 23.51 mmol) was dissolved in EtOH (54 mL) and H2O (16 mL). NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 40° C. for 1 h. An additional portion of NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 65° C. for 1 h. The ethanol was removed and the residue was diluted with 50 mL of H2O. The pH was adjusted to ~2 with HCl (c). The aqueous layer was extracted 3× with ether and ethyl acetate. Removal of solvent provided 0.75 g, 22% yield of 1-benzoyl-2-methyl-piperidine-2-carboxylic acid. 1H NMR (200 MHz, DMSO) δ1.4 (s, 3H), 1.5-1.9 (comp m, 4H), 3.0 (m, 2H), 3.4 (m, 2H), 7.4 (m, 5H).
Name
Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate
Quantity
6.49 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

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